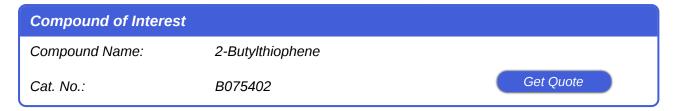


A Technical Guide to 2-Butylthiophene: Properties, Synthesis, and Applications in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-butylthiophene**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document outlines its physicochemical properties, synthesis, analytical characterization, and its role as a key building block in the development of therapeutic agents.

Core Physicochemical Properties

2-Butylthiophene, also known as 2-n-butylthiophene, is a substituted thiophene with a butyl group attached to the second carbon atom of the thiophene ring. Its molecular and physical properties are summarized below.



Property	Value	Source
Molecular Formula	C ₈ H ₁₂ S	INVALID-LINK[1], INVALID-LINK[2]
Molecular Weight	140.25 g/mol	INVALID-LINK[3], INVALID-LINK[1],INVALID- LINK[2]
CAS Number	1455-20-5	INVALID-LINK[1], INVALID-LINK[2]
Appearance	Liquid	INVALID-LINK[2]
Boiling Point	188-190 °C	Not explicitly cited
Density	0.954 g/mL at 25 °C	Not explicitly cited
Refractive Index	1.507	Not explicitly cited

Applications in Drug Development

The thiophene ring is considered a "privileged structure" in medicinal chemistry, often serving as a bioisostere for the benzene ring. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. **2-Butylthiophene** and its derivatives are valuable intermediates in the synthesis of various biologically active compounds.

Key therapeutic areas include:

- Anticancer Agents: 2-Butylthiophene serves as a raw material in the synthesis of novel anticancer agents.[4]
- Anti-inflammatory Drugs: Thiophene-based compounds are known for their anti-inflammatory properties.[5] Some derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5]
- Antithrombotic Drugs: Thiophene derivatives are crucial in the synthesis of antithrombotic medications like Clopidogrel.[6]



Experimental Protocols

The following sections provide representative methodologies for the synthesis and analytical characterization of **2-butylthiophene** and its derivatives.

Synthesis of 2-Butylthiophene

A common method for the synthesis of 2-alkylthiophenes involves the reaction of a Grignard reagent with a thiophene derivative.

Materials:

- 2-Bromothiophene
- Magnesium turnings
- Butyl bromide
- Anhydrous diethyl ether
- Iodine (crystal)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed in anhydrous diethyl ether. 2-Bromothiophene is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, forming 2thienylmagnesium bromide.
- Alkylation: The Grignard reagent is cooled in an ice bath, and butyl bromide is added dropwise. The reaction mixture is stirred at room temperature overnight.



- Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 2butylthiophene.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of **2-butylthiophene** and confirm its molecular weight.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Thermo Scientific ISQ 7000 or similar).
- Column: A non-polar capillary column (e.g., HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C, ramped to 250 °C.
- · Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- · Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-300.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural elucidation of **2-butylthiophene**.

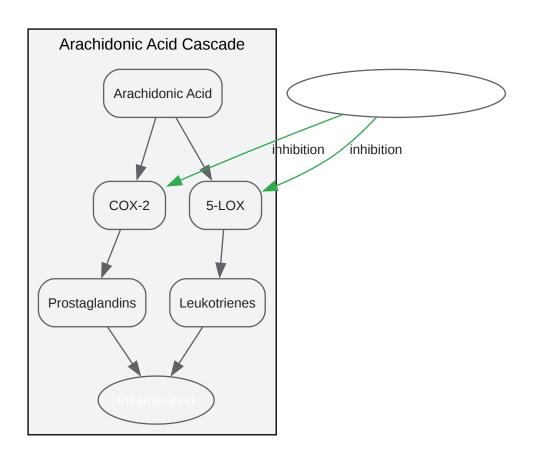
- Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
- Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃).



- ¹H NMR Spectroscopy: A standard pulse sequence is used. The chemical shifts, multiplicity, and integration of the protons on the thiophene ring and the butyl chain are analyzed.
- ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is used to identify the chemical shifts of the carbon atoms.

Signaling Pathways and Workflows

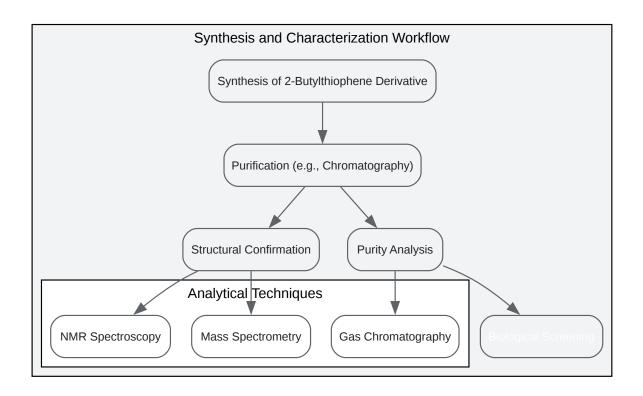
The following diagrams illustrate the role of **2-butylthiophene** derivatives in a biological pathway and a typical experimental workflow.



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Caption: Inhibition of COX-2 and 5-LOX by **2-butylthiophene** derivatives.





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Caption: Workflow for synthesis and analysis of **2-butylthiophene** derivatives.

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- To cite this document: BenchChem. [A Technical Guide to 2-Butylthiophene: Properties, Synthesis, and Applications in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075402#2-butylthiophene-molecular-weight]

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